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Compound of Interest

Compound Name: (2,6-Dichlorophenyl)acetic-2,2-d2

Cat. No.: B595211 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and biological relevance of (2,6-Dichlorophenyl)acetic-2,2-d2 acid, a deuterated analog of a

non-steroidal anti-inflammatory drug (NSAID). This document is intended for an audience with

a technical background in chemistry and pharmacology.

Chemical Properties and Data
(2,6-Dichlorophenyl)acetic-2,2-d2 acid is the isotopically labeled version of (2,6-

Dichlorophenyl)acetic acid. The introduction of deuterium at the alpha-position of the acetic

acid moiety can offer advantages in metabolic studies and may alter the pharmacokinetic

profile of the parent compound.

Table 1: General Chemical Properties
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Property Value Source

IUPAC Name
2-(2,6-dichlorophenyl)(2,2-

²H₂)acetic acid
N/A

CAS Number 1219803-63-0 [1]

Molecular Formula C₈H₄D₂Cl₂O₂ [2]

Molecular Weight 207.05 g/mol [2]

Appearance White to off-white solid [3]

Unlabeled CAS No. 6575-24-2 [1]

Table 2: Physicochemical Data

Property Value Source

Melting Point 158-161 °C (for unlabeled) [4][5]

pKa
3.80 ± 0.10 (Predicted for

unlabeled)
[4]

XLogP3-AA 2.6 (for unlabeled) [6]

Table 3: Spectroscopic Data (Expected for Deuterated Compound)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.lgcstandards.com/PL/en/-2-6-Dichlorophenyl-acetic-Alpha-Alpha-d2-Acid/p/TRC-D436306
https://www.lgcstandards.com/SB/en/-2-6-Dichlorophenyl-acetic-alpha-alpha-d2-Acid/p/CDN-D-7141?queryID=a0c37dbcce52d4406239df30bb10312f
https://www.lgcstandards.com/SB/en/-2-6-Dichlorophenyl-acetic-alpha-alpha-d2-Acid/p/CDN-D-7141?queryID=a0c37dbcce52d4406239df30bb10312f
https://www.thermofisher.com/order/catalog/product/B21354.14
https://www.lgcstandards.com/PL/en/-2-6-Dichlorophenyl-acetic-Alpha-Alpha-d2-Acid/p/TRC-D436306
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2481995.htm
https://www.sigmaaldrich.com/HK/zh/product/aldrich/259241
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2481995.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Dichlorophenylacetic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b595211?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technique Expected Observations

¹H NMR

Absence of the singlet corresponding to the α-

protons (typically around 4.01 ppm for the non-

deuterated ethyl ester). The aromatic protons

would appear as a multiplet between 7.14-7.33

ppm (based on the non-deuterated ethyl ester).

[4]

¹³C NMR

The signal for the α-carbon would be a triplet

due to coupling with deuterium. Other signals

would be similar to the non-deuterated

compound. For the non-deuterated ethyl ester,

expected peaks are around 14.2, 36.8, 61.1,

128.0, 128.9, 131.4, 136.1, 169.5 ppm.[4]

Mass Spectrometry

The molecular ion peak would be shifted by +2

m/z units compared to the non-deuterated

compound. The exact mass would be

approximately 205.987 Da.[1]

Experimental Protocols
Synthesis of (2,6-Dichlorophenyl)acetic-2,2-d2 Acid
A plausible method for the synthesis of (2,6-Dichlorophenyl)acetic-2,2-d2 acid involves the

deuteration of the corresponding non-deuterated compound. This can be achieved through a

base-catalyzed exchange reaction using a deuterium source like deuterium oxide (D₂O).

Materials:

(2,6-Dichlorophenyl)acetic acid

Sodium deuteroxide (NaOD) in D₂O (40 wt. %)

Deuterium oxide (D₂O)

Diethyl ether
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Deuterated hydrochloric acid (DCl) in D₂O

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Dissolution: Dissolve (2,6-Dichlorophenyl)acetic acid in a minimal amount of diethyl ether.

Deuterium Exchange: Add a solution of sodium deuteroxide in D₂O to the reaction mixture.

Stir the mixture vigorously at room temperature for 24-48 hours to allow for the exchange of

the α-protons with deuterium. The progress of the reaction can be monitored by ¹H NMR by

observing the disappearance of the α-proton signal.

Acidification: After the exchange is complete, carefully acidify the reaction mixture to a pH of

approximately 1-2 using a solution of DCl in D₂O.

Extraction: Extract the product into diethyl ether.

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and

evaporate the solvent under reduced pressure to yield the crude (2,6-
Dichlorophenyl)acetic-2,2-d2 acid.

Purification: The crude product can be purified by recrystallization from a suitable solvent

system, such as ethanol/water.

Workflow Diagram for Synthesis:

Dissolve (2,6-Dichlorophenyl)acetic acid in Diethyl Ether Add NaOD in D2O and Stir Monitor by 1H NMR Acidify with DCl in D2OExchange Complete Extract with Diethyl Ether Dry and Evaporate Purify by Recrystallization

Click to download full resolution via product page

Synthesis Workflow

Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Dissolve a small sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The

absence of a signal at the chemical shift corresponding to the α-protons of the non-

deuterated analog confirms successful deuteration.

¹³C NMR: The spectrum will show a triplet for the α-carbon due to deuterium coupling.

Mass Spectrometry (MS):

High-resolution mass spectrometry can be used to confirm the molecular weight and isotopic

enrichment of the final product.

Isotopic Purity Analysis:

The isotopic purity can be determined by mass spectrometry by comparing the relative

intensities of the molecular ion peaks of the deuterated and any residual non-deuterated

compound.

Biological Context and Signaling Pathway
(2,6-Dichlorophenyl)acetic acid, the non-deuterated parent compound, is a potent non-steroidal

anti-inflammatory drug (NSAID). Its primary mechanism of action is the inhibition of

cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.

The deuterated analog is expected to exhibit a similar mechanism of action. The introduction of

deuterium can, in some cases, lead to a slower rate of metabolism, potentially altering the

drug's pharmacokinetic profile.

Cyclooxygenase (COX) Signaling Pathway and Inhibition by (2,6-Dichlorophenyl)acetic acid:

The COX pathway is initiated by the release of arachidonic acid from cell membranes in

response to inflammatory stimuli. COX enzymes then convert arachidonic acid into

prostaglandins, which are key mediators of inflammation, pain, and fever. (2,6-

Dichlorophenyl)acetic acid inhibits this process.
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Upstream Events

COX Pathway

Downstream Effects
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(2,6-Dichlorophenyl)acetic-2,2-d2 acid
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COX Signaling Pathway Inhibition

This diagram illustrates that (2,6-Dichlorophenyl)acetic-2,2-d2 acid acts by inhibiting both

COX-1 and COX-2 enzymes, thereby blocking the conversion of arachidonic acid to

prostaglandins and reducing the downstream inflammatory response.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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